molecular formula C13H20N2O4S B3386333 5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline CAS No. 727704-71-4

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline

Cat. No.: B3386333
CAS No.: 727704-71-4
M. Wt: 300.38 g/mol
InChI Key: WFUHYEDIZJQFQV-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline is a substituted aniline derivative featuring a morpholine sulfonyl group at the 5-position and an isopropyloxy group at the 2-position of the benzene ring.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-10(2)19-13-4-3-11(9-12(13)14)20(16,17)15-5-7-18-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUHYEDIZJQFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207002
Record name 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727704-71-4
Record name 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727704-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline, a compound with the molecular formula C13H20N2O4S and a molecular weight of 300.38 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and applications in various fields.

Chemical Structure and Properties

The compound features a morpholine ring, a sulfonyl group, and an aniline structure, which contributes to its unique chemical properties conducive to biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar in structure often engage in multiple biological pathways. The following mechanisms are hypothesized for this compound:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation and signaling pathways. For instance, they may affect the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell growth and survival .
  • Receptor Interaction : The compound may interact with various receptors such as the Epidermal Growth Factor Receptor (EGFR) and others involved in tumor growth regulation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Potential Inhibits tumor cell proliferation through modulation of key signaling pathways.
Enzyme Inhibition Potentially inhibits enzymes associated with cancer progression.
Cell Signaling Modulates signaling pathways critical for cell growth and differentiation.

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, compounds structurally related to this compound have been shown to reduce viability in breast cancer cells by targeting the PI3K/Akt signaling pathway .
  • Enzyme Interaction Studies : A study indicated that compounds with similar morpholine structures could inhibit specific enzymes linked to bacterial secretion systems, suggesting a broader antimicrobial potential . This highlights the versatility of such compounds beyond anticancer applications.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. Key findings include:

  • Enhanced Efficacy : Modifications to the sulfonamide group have resulted in improved binding affinity to target proteins involved in cancer progression.
  • Selectivity : Certain analogs displayed selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic window for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline with analogous compounds, focusing on substituents, physical properties, synthesis, and applications.

Compound Name Substituents Molecular Weight Melting Point Key Synthesis Steps Applications/Notes
This compound 5-Morpholine sulfonyl, 2-isopropyloxy 284.34 g/mol¹ Not reported Likely derived from sulfonyl chloride intermediates; commercial availability noted . Pharmacophoric fragment; potential kinase inhibitor .
5-(Ethylsulfonyl)-2-methoxyaniline 5-Ethylsulfonyl, 2-methoxy 215.27 g/mol Not reported Four-step synthesis from 4-methoxybenzene-1-sulfonyl chloride (59% yield) . Key intermediate for VEGFR2 inhibitors; validated in kinase inhibitor development .
5-[2-(Hydroxyethyl)sulfonyl]-2-methoxyaniline 5-Hydroxyethyl sulfonyl, 2-methoxy 247.29 g/mol Not reported Not detailed in evidence; likely involves sulfonation of hydroxyethyl precursors . Reactive intermediate for dye chemistry or bioconjugation .
4-(Morpholinosulfonyl)aniline 4-Morpholine sulfonyl, unsubstituted aniline 242.29 g/mol 216–218°C Commercial synthesis via sulfonation of aniline with morpholine sulfonyl chloride . Building block for sulfonamide-based drugs or polymers .
2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline 5-Morpholine sulfonyl, 2-(4-ethoxyphenoxy) 376.43 g/mol Not reported No synthesis details; listed as a specialty chemical . Potential use in materials science or as a ligand in catalysis .

¹Calculated based on formula C₁₃H₂₀N₂O₄S.

Key Observations:

Substituent Effects: Sulfonyl Groups: Morpholine sulfonyl derivatives (e.g., the target compound and 4-(Morpholinosulfonyl)aniline) exhibit higher molecular weights and melting points compared to ethylsulfonyl analogs, likely due to increased hydrogen-bonding capacity .

Synthetic Accessibility :

  • Ethylsulfonyl derivatives (e.g., 5-(Ethylsulfonyl)-2-methoxyaniline) are synthesized via sulfonation and alkylation steps starting from sulfonyl chlorides . In contrast, morpholine sulfonyl analogs may require more specialized reagents, such as morpholine sulfonyl chloride .

Applications :

  • Ethylsulfonyl anilines are well-documented in kinase inhibitor synthesis , whereas morpholine sulfonyl derivatives are emerging as versatile intermediates due to their balanced solubility and stability .

Research Findings and Trends

  • Pharmacological Relevance : Compounds like 5-(Ethylsulfonyl)-2-methoxyaniline are critical for developing VEGFR2 inhibitors, highlighting the importance of sulfonyl-aniline scaffolds in medicinal chemistry . The target compound’s morpholine group may improve blood-brain barrier penetration compared to ethylsulfonyl analogs .
  • Structural Diversity : Modifying the sulfonyl group (e.g., hydroxyethyl, morpholine) and alkoxy substituents allows fine-tuning of electronic and steric properties for targeted applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline
Reactant of Route 2
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline

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